![molecular formula C21H26N2O2 B2488627 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379972-66-2](/img/structure/B2488627.png)
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPO, is a chemical compound that belongs to the class of piperidine derivatives. MPO has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various signaling pathways and cellular processes. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. Additionally, this compound has been found to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for protecting cells from oxidative stress. Additionally, this compound has been found to modulate the activity of various enzymes, including ACE and acetylcholinesterase (AChE). In vivo studies have shown that this compound can regulate blood pressure, improve cognitive function, and reduce the formation of atherosclerotic plaques.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have neuroprotective, antitumor, and cardiovascular effects, which make it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has been shown to have some toxicity in vitro and in vivo, which may limit its clinical applications.
Future Directions
There are several future directions for the research on 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential. Furthermore, the development of this compound derivatives with improved efficacy and reduced toxicity may be a promising direction for drug development.
Synthesis Methods
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 3-methylacetophenone with 2-methyl-4-pyridylmethyl chloride to form 2-(3-methylphenyl)-1-(2-methyl-4-pyridylmethyl)ethanone. This intermediate is then reacted with paraformaldehyde and piperidine to form this compound. The purity and yield of the product can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress-induced cell death in vitro and in vivo. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
In oncology, this compound has been studied for its antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In cardiovascular diseases, this compound has been investigated for its potential role in regulating blood pressure and preventing atherosclerosis. This compound has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. Additionally, this compound has been shown to reduce the formation of atherosclerotic plaques in animal models.
properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-4-3-5-19(12-16)14-21(24)23-10-7-18(8-11-23)15-25-20-6-9-22-17(2)13-20/h3-6,9,12-13,18H,7-8,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYVPJPZEOUGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
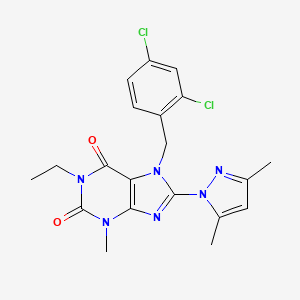
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

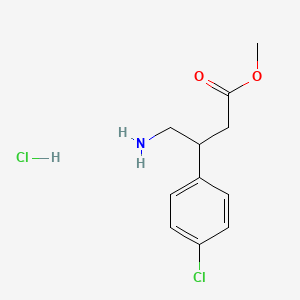
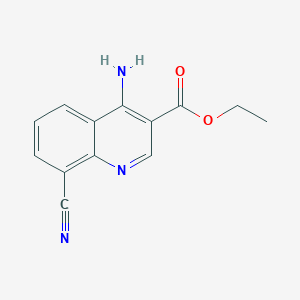
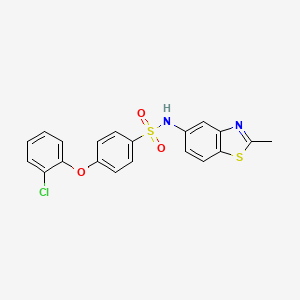
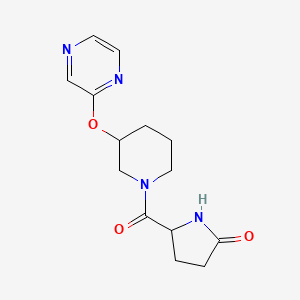
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
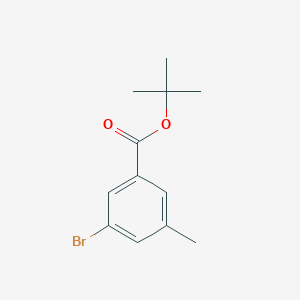

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)